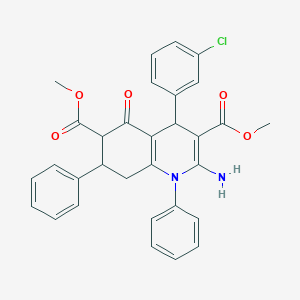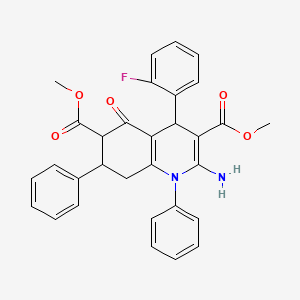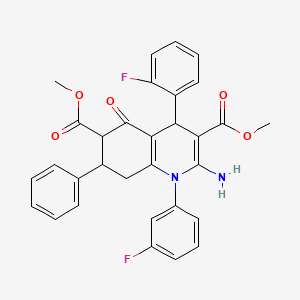![molecular formula C16H20N2O4 B4305628 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B4305628.png)
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential therapeutic applications in various types of cancers, including breast cancer, lung cancer, and glioblastoma.
Mecanismo De Acción
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 exerts its anticancer effects by inhibiting the activity of CDK4/6, which are key regulators of the G1-S phase transition of the cell cycle. CDK4/6 activity is frequently dysregulated in cancer cells, leading to uncontrolled cell proliferation. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 blocks the activity of CDK4/6, leading to cell cycle arrest and senescence in cancer cells. It also inhibits the phosphorylation of the retinoblastoma protein (Rb), which is a downstream target of CDK4/6 and a key regulator of the G1-S phase transition.
Biochemical and Physiological Effects
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to have a selective inhibitory effect on CDK4/6 activity, with minimal effects on other CDKs. It has been shown to induce cell cycle arrest and senescence in cancer cells, leading to their eventual death. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab. In addition, 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has several advantages for lab experiments, including its selective inhibitory effect on CDK4/6 activity, its ability to induce cell cycle arrest and senescence in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 also has several limitations, including its potential toxicity and side effects, its limited efficacy in certain types of cancers, and the development of resistance to the drug over time.
Direcciones Futuras
There are several future directions for the research and development of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991. One direction is to explore the potential of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 in other types of cancers, such as pancreatic cancer and melanoma. Additionally, further research is needed to understand the mechanism of resistance to 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 and to develop strategies to overcome it. Finally, the development of more potent and selective CDK4/6 inhibitors is also a promising direction for future research.
Aplicaciones Científicas De Investigación
5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been extensively studied for its potential therapeutic applications in various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are crucial regulators of the cell cycle. 5,6-dimethyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione 0332991 has been shown to induce cell cycle arrest and senescence in cancer cells, leading to their eventual death. It has also been shown to enhance the efficacy of other anticancer agents, such as tamoxifen and trastuzumab.
Propiedades
IUPAC Name |
5,6-dimethyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-4-6-14(7-5-11)22-9-8-21-10-18-13(3)12(2)15(19)17-16(18)20/h4-7H,8-10H2,1-3H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFNLSMDVHLPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCN2C(=C(C(=O)NC2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-[2-(4-methylphenoxy)ethoxymethyl]pyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-hydroxyphenyl)-1-methyl-6-[4-(trifluoromethoxy)phenyl]-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4305545.png)
![ethyl N-{2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoyl}glycinate](/img/structure/B4305562.png)
![N-{[1-(2-adamantyl)-3-piperidinyl]methyl}-1-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4305579.png)
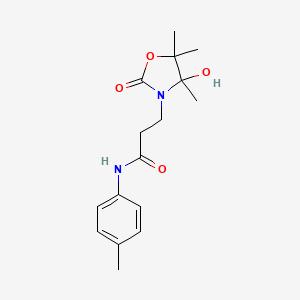
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305593.png)
![3-(2-chloro-5-nitrophenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B4305600.png)
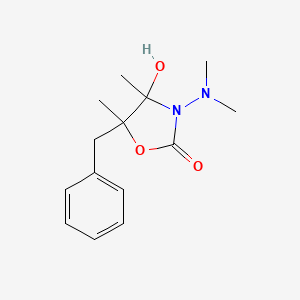
![1,1'-ethane-1,2-diylbis(3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one)](/img/structure/B4305609.png)
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4305616.png)
![N-{2-[2-(3,4-dimethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide](/img/structure/B4305625.png)
